molecular formula C8H4N2S B3045057 Malononitrile, (3-thenylidene)- CAS No. 101756-40-5

Malononitrile, (3-thenylidene)-

Cat. No. B3045057
CAS RN: 101756-40-5
M. Wt: 160.2 g/mol
InChI Key: ZKWANBRFSVNZTG-UHFFFAOYSA-N
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Description

“Malononitrile, (3-thenylidene)-” is a compound with the molecular formula C8H4N2S . It is also known by other synonyms such as “(2-Thenylidene)malononitrile”, “(3-Thienyl)methylidenemalononitrile”, and “2- (thiophen-3-ylmethylidene)propanedinitrile” among others . This compound is used as a building block to synthesize heterocyclic compounds and polymers .


Molecular Structure Analysis

The molecular weight of “Malononitrile, (3-thenylidene)-” is 160.20 g/mol . The InChI representation of the molecule is InChI=1S/C8H4N2S/c9-4-8(5-10)3-7-1-2-11-6-7/h1-3,6H . The Canonical SMILES representation is C1=CSC=C1C=C(C#N)C#N .


Chemical Reactions Analysis

While specific chemical reactions involving “Malononitrile, (3-thenylidene)-” are not detailed in the searched resources, malononitrile derivatives are known to be involved in various reactions. For instance, malononitrile can undergo the Gewald reaction, where the nitrile condenses with a ketone or aldehyde in the presence of elemental sulfur and a base to produce a 2-amino thiophene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Malononitrile, (3-thenylidene)-” include a molecular weight of 160.20 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . The compound also has a Topological Polar Surface Area of 75.8 Ų .

Scientific Research Applications

These applications highlight the diverse roles of benzylidene malononitrile in scientific research. Its unique chemical features continue to inspire innovative studies across multiple disciplines . If you’d like more details on any specific area, feel free to ask!

Safety and Hazards

The safety data sheet for malononitrile indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may severely irritate skin and eyes and may polymerize violently if exposed to temperatures above 266 °F .

Future Directions

While specific future directions for “Malononitrile, (3-thenylidene)-” are not detailed in the searched resources, malononitrile and its derivatives have been the subject of significant research due to their diverse structural significance and biological activities . They are used as building blocks in the synthesis of heterocyclic compounds and polymers, suggesting potential applications in various fields .

Mechanism of Action

Target of Action

Malononitrile, (3-thenylidene)-, is primarily targeted towards plant pathogenic fungi . These fungi pose a significant risk to crop productivity, and the most cost-effective and efficient approach to mitigating plant diseases caused by these fungi is using antifungal agrochemicals .

Mode of Action

It is known that malononitrile-based compounds exhibit significant inhibition against specific agricultural fungi

Biochemical Pathways

It is known that malononitrile is a widely used building block in organic synthesis , and it can be used in the Knoevenagel condensation . This suggests that it may affect various biochemical pathways, particularly those involving organic synthesis and condensation reactions.

Pharmacokinetics

Malononitrile is known to be soluble in water , which could potentially impact its bioavailability

Result of Action

It is known that malononitrile-based compounds have significant inhibitory effects against specific agricultural fungi . This suggests that the compound may have fungicidal properties, leading to the inhibition or death of fungi.

Action Environment

It is known that malononitrile is a colorless or white solid, although aged samples appear yellow or even brown This suggests that the compound’s physical properties, and potentially its action and efficacy, may be influenced by environmental factors such as temperature and age

properties

IUPAC Name

2-(thiophen-3-ylmethylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-8(5-10)3-7-1-2-11-6-7/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWANBRFSVNZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144171
Record name Malononitrile, (3-thenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malononitrile, (3-thenylidene)-

CAS RN

101756-40-5
Record name 2-(3-Thienylmethylene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101756-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, (3-thenylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101756405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, (3-thenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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